molecular formula C7H6O5<br>C6H2(OH)3COOH<br>C7H6O5 B1674404 Gallic acid CAS No. 149-91-7

Gallic acid

Cat. No. B1674404
CAS RN: 149-91-7
M. Wt: 170.12 g/mol
InChI Key: LNTHITQWFMADLM-UHFFFAOYSA-N
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Patent
US08182854B2

Procedure details

After 20 g of commercially available instant coffee (Nescafe Gold Blend with Red Label) was dissolved in 1400 mL of distilled water (the solution thus obtained will hereinafter be called “Coffee P”), 30 g of activated carbon “Shirasagi WH2c 28/42” (product of Japan EnviroChemicals, Ltd.) was added to the resulting solution. The resulting mixture was stirred for one hour and then, filtered through a membrane filter (0.45 μm) to yield a filtrate (which will hereinafter be called “Coffee Q”). The resulting filtrate was freeze dried, whereby 15.8 g of brown powder was obtained. The resulting brown powder was dissolved in distilled water and amounts of chlorogenic acids and HHQ were determined by HPLC analysis as in Example 1. As a result, the chlorogenic acid content was 4.12 wt. %, while the HHQ content was below the detection limit (in accordance with the analysis conditions B). In addition, the potassium content was measured by ICP emission spectrometry. The potassium content in each of the raw material instant coffee and coffee treated with activated carbon was about 4.2 wt. %. Analysis results of coffee P, coffee Q and gallic acid by HPLC are shown by the respective charts in FIGS. 5 and 6. In coffee Q, a peak in the vicinity of a retention time of 6.8 minutes disappears and there exists no peak substantially. In FIG. 5, a represents the chart of coffee P, b represents the chart of coffee Q and c represents a chart of gallic acid. In FIG. 6, b represents the chart of coffee P, c represents the chart of coffee Q and a represents the chart of gallic acid.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
raw material
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
C1C(/C=C/C([O:11][C@H:12]2[C@H:17]([OH:18])[C@H:16]([OH:19])[CH2:15][C@@:14](O)([C:20]([OH:22])=[O:21])[CH2:13]2)=O)=CC(O)=C(O)C=1.[K]>O>[C:20]([OH:22])(=[O:21])[C:14]1[CH:15]=[C:16]([OH:19])[C:17]([OH:18])=[C:12]([OH:11])[CH:13]=1 |^1:25|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1=CC(=C(C=C1/C=C/C(=O)O[C@@H]2C[C@@](C[C@H]([C@H]2O)O)(C(=O)O)O)O)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[K]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[K]
Name
raw material
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C1=CC(O)=C(O)C(O)=C1)(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.